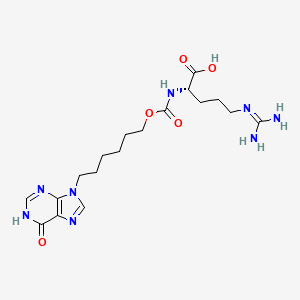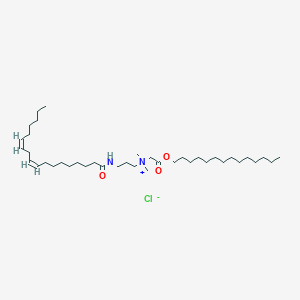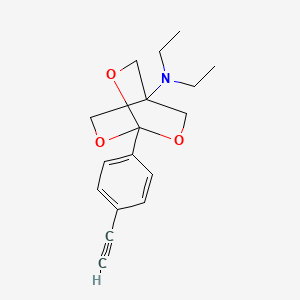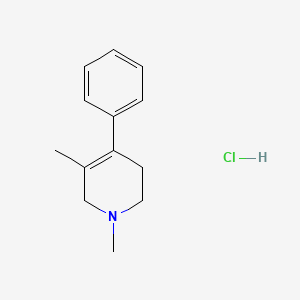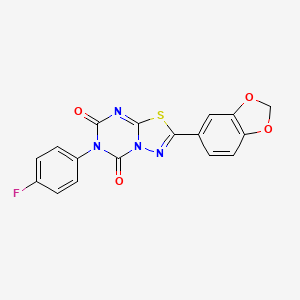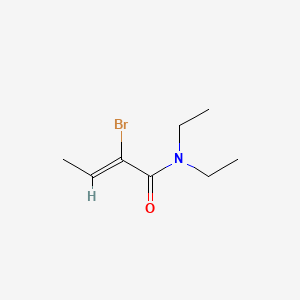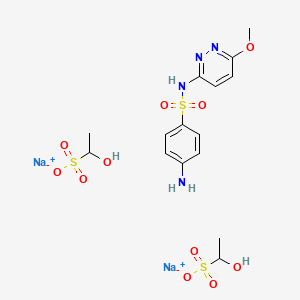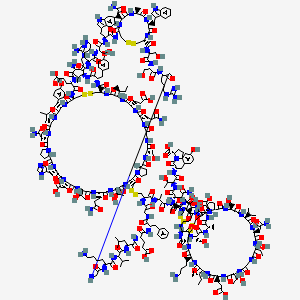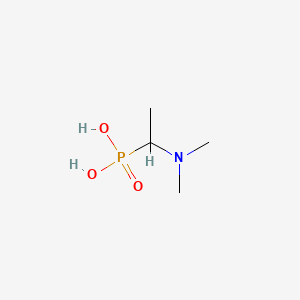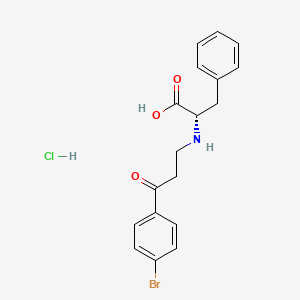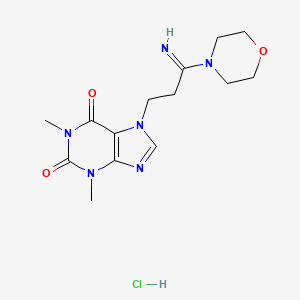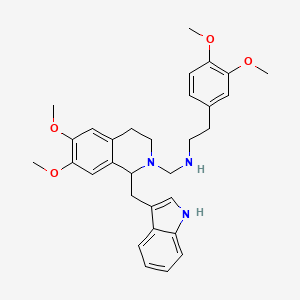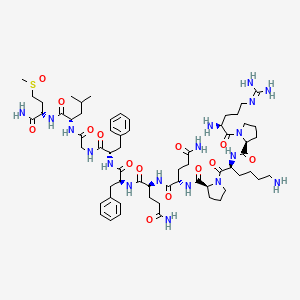
SP Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SP Sulfoxide is an organosulfur compound containing a sulfinyl functional group attached to two carbon atoms. It is a polar functional group and is an oxidized derivative of sulfides . Sulfoxides are important in various chemical and pharmaceutical applications due to their unique chemical properties and reactivity.
Preparation Methods
SP Sulfoxide can be synthesized through various methods. One common approach is the oxidation of sulfides using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or Oxone® . Another method involves the use of biocatalysts, where enzymes such as oxygenases and peroxidases facilitate the oxidation of sulfides to sulfoxides . Industrial production methods often employ these biocatalytic processes due to their high regioselectivity and stereoselectivity .
Chemical Reactions Analysis
SP Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to sulfones using strong oxidizing agents.
Substitution: This compound can participate in substitution reactions where the sulfinyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, Oxone®, and various reducing agents . The major products formed from these reactions are sulfones and sulfides .
Scientific Research Applications
SP Sulfoxide has a wide range of applications in scientific research:
Biology: This compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of chiral drugs and other pharmaceutical compounds.
Industry: This compound is employed in the production of fine chemicals, fragrances, and cosmetic materials.
Mechanism of Action
The mechanism of action of SP Sulfoxide involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, this compound acts as a substrate for oxygenases and peroxidases, leading to the formation of sulfoxides and sulfones . The specific molecular targets and pathways depend on the particular application and context in which this compound is used.
Comparison with Similar Compounds
SP Sulfoxide can be compared with other similar compounds such as dimethyl sulfoxide (DMSO) and sulindac:
Dimethyl Sulfoxide (DMSO): DMSO is a widely used solvent in scientific research and has applications in drug screening and biomedical research. Unlike this compound, DMSO is primarily used for its solvent properties rather than its reactivity.
Sulindac: Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes. While it shares some structural similarities with this compound, its primary use is in medicine rather than chemical synthesis.
The uniqueness of this compound lies in its versatility as a chiral auxiliary and intermediate in various chemical and pharmaceutical applications .
Properties
CAS No. |
66013-34-1 |
|---|---|
Molecular Formula |
C63H98N18O14S |
Molecular Weight |
1363.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfinyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C63H98N18O14S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-96(3)95)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,96?/m0/s1 |
InChI Key |
NZFKEHBUMSHONW-KAGFZDTKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCS(=O)C)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


